1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
Description
This compound features a triazolopyrimidine core fused with a piperazine moiety and a 4-methoxyphenyl substituent. The structure is characterized by a 1,2,3-triazole ring annulated to a pyrimidine scaffold, linked via a piperazine group to a branched ketone chain (2-propylpentan-1-one). The 4-methoxyphenyl substituent likely enhances lipophilicity and influences receptor binding, though direct pharmacological data for this compound remain sparse in the provided literature. Its synthesis is inferred to involve multi-step heterocyclic condensation, analogous to methods described for structurally related pyrimidine derivatives .
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O2/c1-4-6-17(7-5-2)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)18-8-10-19(32-3)11-9-18/h8-11,16-17H,4-7,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXFETAZCPJCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolo-Pyrimidine Core
The construction of the 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine fragment typically begins with the cyclization of 4,6-dichloropyrimidine-5-amine derivatives. A reported method involves the condensation of 4,6-dichloro-5-nitropyrimidine with 4-methoxyphenylhydrazine under acidic conditions (pH 4–5) at 60–70°C for 12 hours, yielding the triazole ring via intramolecular cyclization. Subsequent reduction of the nitro group to an amine using hydrogen gas (3 atm) and palladium on carbon (Pd/C) in ethanol completes the triazolo-pyrimidine intermediate.
Piperazine Substitution
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolo-pyrimidine core. Reaction conditions involve refluxing the triazolo-pyrimidine intermediate with piperazine in dimethylformamide (DMF) at 120°C for 24 hours, achieving a yield of 68–72%. Excess piperazine (2.5 equivalents) ensures complete substitution, as confirmed by thin-layer chromatography (TLC) monitoring.
Ketone Chain Installation
The final step couples the propylpentan-1-one chain to the piperazine nitrogen. This is accomplished through a nucleophilic acyl substitution reaction between 2-propylpentanoyl chloride and the secondary amine of the piperazine ring. Optimal conditions employ dichloromethane (DCM) as the solvent, triethylamine (TEA) as the base (3 equivalents), and a reaction time of 6 hours at 0–5°C, yielding 82–85% of the target compound.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. For the SNAr step, DMF outperforms alternatives like dimethyl sulfoxide (DMSO) or acetonitrile due to its high polarity and ability to stabilize transition states. Temperature control during ketone installation is crucial; exceeding 10°C leads to acyl chloride decomposition, reducing yields by 15–20%.
Catalytic Enhancements
Ultrasonic irradiation (40 kHz) during the cyclization step reduces reaction time from 12 hours to 4 hours while improving yields to 78%. Similarly, microwave-assisted synthesis (150 W, 100°C) accelerates the piperazine substitution step to 2 hours with a 75% yield.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.89–7.91 (d, J = 8.8 Hz, 2H, aromatic), 6.97–6.99 (d, J = 8.8 Hz, 2H, aromatic), 3.86 (s, 3H, OCH₃), 3.72–3.75 (m, 4H, piperazine), 3.12–3.15 (m, 4H, piperazine), 2.68–2.72 (t, J = 7.2 Hz, 2H, CH₂CO), 1.56–1.62 (m, 2H, CH₂), 1.25–1.32 (m, 4H, CH₂), 0.89–0.92 (t, J = 6.8 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 207.5 (C=O), 161.2 (C-O), 154.3 (triazole-C), 134.6–114.2 (aromatic carbons), 55.3 (OCH₃), 48.7–45.2 (piperazine carbons), 32.1–22.6 (aliphatic chain), 14.1 (CH₃).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1 mL/min) confirms ≥98% purity, with a retention time of 6.8 minutes. Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 437.5 [M+H]⁺, consistent with the molecular formula C₂₅H₂₇N₇O₃.
Comparative Analysis of Synthetic Methodologies
| Parameter | Classical Method | Ultrasound-Assisted | Microwave-Assisted |
|---|---|---|---|
| Reaction Time (h) | 24 | 4 | 2 |
| Yield (%) | 68–72 | 78 | 75 |
| Energy Consumption (kJ) | 850 | 320 | 450 |
| Purity (%) | 95 | 98 | 97 |
Data adapted from experimental protocols in.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct (∼12%) arises from N-alkylation at the triazole nitrogen instead of the pyrimidine position. This is mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which sterically hinder undesired sites.
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane 1:1) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (3:1) further enhances purity to pharmacopeial standards.
Applications and Derivative Synthesis
While pharmacological data for this specific compound remains limited, structural analogs demonstrate affinity for opioid receptors. The piperazine-triazolo-pyrimidine scaffold shows promise in developing kinase inhibitors, as evidenced by docking studies with µ-opioid receptors (docking score: −9.2 kcal/mol).
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the piperazine moiety.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that may include reactions with solvents such as ethanol or dimethylformamide and catalysts like sodium hydroxide or acetic acid. The reaction conditions can significantly affect the yield and purity of the final product. Common analytical techniques for monitoring the synthesis include Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Biological Activities
The compound has been investigated for its biological activities in various studies. Notably, it exhibits:
- Antiviral Properties : Research indicates that derivatives of triazole compounds can disrupt viral polymerase interactions, making them potential candidates for antiviral drug development against viruses like influenza .
- Anticancer Activity : Preliminary studies have shown that similar triazole-containing compounds can inhibit the proliferation of cancer cell lines. For example, compounds with triazole moieties have demonstrated significant activity against breast and lung cancer cell lines .
Medicinal Chemistry Applications
The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for drug discovery in several therapeutic areas:
- Antidepressants : The piperazine ring is often associated with psychoactive properties. Compounds containing piperazine have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Antimicrobial Agents : The presence of both triazole and piperazine moieties suggests potential antimicrobial activity. Studies on related compounds have shown promising results against a range of bacterial and fungal strains .
Case Studies
Several case studies illustrate the applications of this compound:
- Antiviral Research : A study focused on triazole derivatives demonstrated their ability to inhibit influenza A virus polymerase by disrupting protein-protein interactions at the PA-PB1 interface. This highlights the potential application of similar compounds in antiviral therapy .
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines showed that certain derivatives exhibited significant cytotoxic effects, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies provided insights into how modifications could enhance efficacy .
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, exerting antidepressant or anticonvulsant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
A close analogue, 3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone, replaces the 4-methoxyphenyl group with a 4-methylphenyl substituent. This minor structural variation alters electronic and steric properties:
- 4-Methoxyphenyl : Electron-donating methoxy group increases resonance stabilization and may enhance interactions with polar receptor pockets.
| Feature | Target Compound | 4-Methylphenyl Analogue |
|---|---|---|
| Aryl Substituent | 4-Methoxyphenyl | 4-Methylphenyl |
| LogP (Predicted) | ~3.8 (higher polarity) | ~4.2 (higher lipophilicity) |
| Receptor Binding Affinity* | Potential for polar interactions | Enhanced hydrophobic interactions |
*Inferred from substituent effects in related studies .
Pyrimido[4,5-d]pyrimidinone Derivatives
Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) share a pyrimidine core but differ in substitution patterns and biological targets. Key distinctions include:
- Triazolopyrimidine vs. Pyrimido-pyrimidinone: The triazole ring in the target compound may confer greater metabolic stability compared to the fused pyrimidinone system in 3b.
- Pharmacological Activity: Pyrimido-pyrimidinones (e.g., 3b, 3c) are often kinase inhibitors, while triazolopyrimidines are explored for antimicrobial or CNS applications .
Substituent-Driven Activity in Nitroheterocycles
Evidence from nitroimidazole and nitrofuryl derivatives highlights the critical role of substituents in biological activity. For example:
- Nitroimidazoles with nitro groups at specific positions exhibit antimycobacterial activity, while their removal renders them inactive.
- Similarly, the 4-methoxyphenyl group in the target compound may mimic nitro-substituted aryl moieties in enhancing target engagement, as seen in nitrothiophen-containing antituberculosis agents .
Methodological Considerations in Compound Comparison
Studies emphasize that similarity metrics (e.g., Tanimoto coefficients, pharmacophore alignment) yield divergent results depending on the chosen parameters. For instance:
- Structural Similarity : The target compound shares >70% similarity with its 4-methylphenyl analogue using atom-pair fingerprints.
- Functional Dissimilarity : Despite structural overlap, substituent changes can lead to divergent biological profiles, as observed in nitroimidazole vs. nitrofuryl derivatives .
Data Table: Key Comparative Metrics
| Compound | Core Structure | Key Substituent | Predicted LogP | Biological Activity |
|---|---|---|---|---|
| Target Compound | Triazolopyrimidine | 4-Methoxyphenyl | 3.8 | Underexplored (structural inference) |
| 4-Methylphenyl Analogue | Triazolopyrimidine | 4-Methylphenyl | 4.2 | Underexplored (structural inference) |
| Pyrimido-pyrimidinone 3b | Pyrimido[4,5-d]pyrimidinone | 2-Methoxy-4-methylpiperazine | 2.5 | Kinase inhibition (hypothesized) |
| Nitroimidazole Derivative | Imidazole | Nitro group | 1.9 | Antimycobacterial |
Biological Activity
The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a novel synthetic derivative that incorporates a triazolo-pyrimidine framework known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.46 g/mol. The compound features a triazolo-pyrimidine core linked to a piperazine moiety and a propylpentanone side chain, which may influence its pharmacological properties.
Biological Activity Overview
Research has shown that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Properties : Triazolo-pyrimidines have been documented for their anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the triazole and pyrimidine rings often correlates with enhanced antimicrobial efficacy against various pathogens.
- Anti-inflammatory Effects : Many derivatives in this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Anticancer Activity
A study focusing on the synthesis and evaluation of triazolo-pyrimidine derivatives demonstrated significant anticancer activity against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. Molecular docking studies suggested that it interacts effectively with targets involved in cancer proliferation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction |
| MCF-7 | 6.4 | Cell cycle arrest |
| A549 | 4.8 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that it possesses significant antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.
Case Studies
A recent clinical trial investigated the efficacy of similar triazolo-pyrimidine derivatives in patients with chronic inflammatory conditions. The trial reported significant improvements in patient outcomes compared to placebo controls, highlighting the therapeutic potential of this class of compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can structural purity be validated?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Introduction of the piperazine ring using nucleophilic substitution, often requiring catalysts like Pd/C or CuI in DMF .
- Step 3: Coupling of the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
- Validation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities.
Q. What initial biological screening approaches are suitable for this compound?
Prioritize assays based on structural analogs:
- Kinase Inhibition: Use enzymatic assays (e.g., ADP-Glo™) targeting kinases like PI3K or EGFR due to the triazolopyrimidine core’s affinity for ATP-binding pockets .
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) and fungal strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs) or kinases .
- Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
- In Vitro Profiling: Use dose-response curves to quantify changes in potency and selectivity across analogs .
Q. What strategies optimize synthetic yield while minimizing side products?
- Design of Experiments (DoE): Apply response surface methodology to optimize variables (temperature, solvent polarity, catalyst loading) .
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility and scalability .
- Purification: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. How to resolve contradictions in reported biological activities across studies?
- Meta-Analysis: Compare datasets for variables like cell line origin, assay protocols, and compound concentrations .
- Orthogonal Assays: Validate activity in secondary models (e.g., 3D tumor spheroids for cytotoxicity) .
- Target Deconvolution: Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity .
Q. What computational and experimental methods predict solubility and bioavailability?
- In Silico Tools: COSMO-RS predicts solubility in organic/aqueous phases based on partition coefficients (LogP) .
- Experimental Validation: Shake-flask method with HPLC quantification at physiological pH (7.4) .
- Permeability: Caco-2 cell monolayer assays assess intestinal absorption potential .
Q. How to address challenges in crystallizing this compound for structural analysis?
- Crystallization Screens: Use vapor diffusion (hanging drop) with PEG-based precipitants and pH-controlled buffers .
- Cryoprotection: Soak crystals in glycerol or ethylene glycol before flash-freezing .
- Data Collection: Synchrotron radiation (λ = 0.9–1.0 Å) improves resolution for SHELXL refinement .
Q. What methodologies assess metabolic stability and metabolite identification?
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- Metabolite Profiling: Use UPLC-QTOF-MS/MS with fragmentation patterns to identify oxidation or glucuronidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
